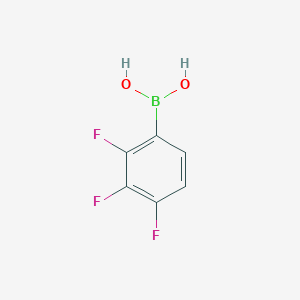

2,3,4-Trifluorophenylboronic acid

Beschreibung

Contextualization within Organoboron Chemistry

2,3,4-Trifluorophenylboronic acid belongs to the family of organoboron compounds, which are organic compounds containing a carbon-boron bond. Boronic acids, characterized by the R-B(OH)₂ functional group, are a particularly important class of organoboron compounds. They are known for their stability in air and moisture, and their reactivity in a variety of chemical transformations. guidechem.com The introduction of fluorine atoms to the phenyl ring, as in this compound, significantly influences the electronic properties of the molecule, enhancing its reactivity and stability. guidechem.commdpi.com This makes it a valuable tool for synthetic chemists.

Significance in Modern Synthetic Methodologies and Reagent Design

The significance of this compound in modern organic synthesis is largely attributed to its successful application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. libretexts.orgnih.gov The trifluorinated phenyl group of this boronic acid can be efficiently transferred to other molecules, allowing for the creation of new compounds with specific, desirable properties. chemimpex.com Its use as a building block extends to the design of novel reagents and the synthesis of a wide array of functionalized molecules with applications in various scientific fields. chemimpex.com

Properties of this compound

The distinct characteristics of this compound underpin its utility in chemical synthesis.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄BF₃O₂ |

| Molecular Weight | 175.90 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 229-235 °C |

| CAS Number | 226396-32-3 |

This data is compiled from multiple sources. sigmaaldrich.comuni.lu

Synthesis and Manufacturing

The synthesis of arylboronic acids like this compound often involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). orgsyn.orgchemicalbook.com A common laboratory-scale preparation for a similar compound, (3,4,5-trifluorophenyl)boronic acid, starts with the formation of the corresponding Grignard reagent from 1-bromo-3,4,5-trifluorobenzene (B146875) and magnesium turnings. orgsyn.org This Grignard reagent is then reacted with trimethyl borate at a low temperature. orgsyn.org The resulting boronate ester is subsequently hydrolyzed with an acidic solution to yield the final boronic acid product. orgsyn.org Purification is typically achieved through recrystallization. orgsyn.org

Role in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgyoutube.com The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The use of this compound in Suzuki-Miyaura coupling offers several advantages. The electron-withdrawing fluorine atoms on the phenyl ring can enhance the rate of transmetalation, a often rate-limiting step in the catalytic cycle. nih.gov This allows for efficient coupling with a variety of organic halides. The resulting trifluorinated biaryl products are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics.

Applications in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.gov this compound serves as a key building block for introducing the trifluorophenyl moiety into potential drug candidates. chemimpex.com For instance, similar fluorinated phenylboronic acids are used in the synthesis of biologically active compounds, including agonists for orphan G protein-coupled receptors (GPCRs) like GPR109a, which are targets for treating conditions such as dyslipidemia. sigmaaldrich.com They are also utilized in creating benzopyranone derivatives that act as modulators for GABA-A receptors, which are implicated in anxiety and sleep disorders. sigmaaldrich.comsigmaaldrich.com

Applications in Materials Science

The unique electronic properties of fluorinated aromatic compounds make them valuable components in advanced materials. This compound is employed in the synthesis of functional polymers and organic electronic materials. The incorporation of the trifluorophenyl group can influence the electronic and optical properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com Furthermore, fluorinated aromatic poly(ether-amide)s, which can be prepared using related boronic acids, exhibit enhanced thermal stability and desirable dielectric properties. sigmaaldrich.com

Eigenschaften

IUPAC Name |

(2,3,4-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGIPVVEERQWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382556 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-32-3 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4 Trifluorophenylboronic Acid and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing arylboronic acids have been successfully adapted for the preparation of 2,3,4-Trifluorophenylboronic acid. These routes offer reliable access to the compound, leveraging well-understood reaction mechanisms.

Directed Ortho-Metalation and Borylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govorganic-chemistry.org The synthesis of this compound via this method typically starts from 1,2,3-trifluorobenzene (B74907). The process involves three key steps: deprotonation, borylation, and hydrolysis. nih.gov

In the initial step, a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is used to deprotonate the aromatic ring. organic-chemistry.org The fluorine atoms on the 1,2,3-trifluorobenzene ring direct the lithiation to the C4 position due to the inductive effects and the ability of the ortho-fluorine to coordinate the lithium cation. This forms a highly reactive aryllithium intermediate.

This intermediate is then quenched by an electrophilic boron source. Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are commonly used for this purpose. The aryllithium species attacks the boron atom, forming a boronate complex. rsc.orgbris.ac.uk Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound. The stereospecificity of the borylation and the subsequent 1,2-metalate rearrangement are crucial for the high efficiency of this method. nih.govu-tokyo.ac.jp

Table 1: Key Steps in Directed Ortho-Metalation for this compound Synthesis

| Step | Description | Key Reagents |

| Deprotonation | Regioselective removal of a proton from the C4 position of 1,2,3-trifluorobenzene. | s-BuLi, TMEDA |

| Borylation | Reaction of the aryllithium intermediate with a boron electrophile to form a boronate complex. | Trimethyl borate, Triisopropyl borate |

| Hydrolysis | Acidic workup to convert the boronate ester into the final boronic acid. | HCl (aq), H₂SO₄ (aq) |

Palladium-Catalyzed C–X Borylation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a versatile and widely used method for synthesizing arylboronic acids and their esters. mdpi.comwikipedia.orgorganic-chemistry.org This approach is highly valued for its broad substrate scope and excellent functional group tolerance. researchgate.netnih.gov

The synthesis of this compound using this method starts with a suitable 2,3,4-trifluorophenyl halide (e.g., 1-bromo-2,3,4-trifluorobenzene (B61163) or 1-chloro-2,3,4-trifluorobenzene) or triflate. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of this substrate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgnih.gov

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This complex is typically generated in situ from a palladium(II) precursor, such as PdCl₂(dppf) or Pd(OAc)₂, and a phosphine (B1218219) ligand like SPhos. d-nb.infonih.gov Following oxidative addition, a transmetalation step occurs with the diboron reagent, facilitated by a base. The choice of base, often potassium acetate (B1210297) (KOAc) or a tertiary amine like triethylamine (B128534) (Et₃N), is crucial to promote the desired borylation over competing side reactions. organic-chemistry.orgorganic-chemistry.org Finally, reductive elimination from the palladium center yields the 2,3,4-trifluorophenylboronate ester and regenerates the palladium(0) catalyst. The boronate ester can then be hydrolyzed to the corresponding boronic acid. While effective, challenges can arise from protodeboronation, a process where the C-B bond is cleaved by a proton source, which can be accelerated by ortho-fluorine substituents. d-nb.info

Table 2: Typical Components for Palladium-Catalyzed Borylation

| Component | Examples | Role in Reaction |

| Aryl Halide/Triflate | 1-Bromo-2,3,4-trifluorobenzene, 2,3,4-Trifluorophenyl triflate | Electrophilic coupling partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Provides the boryl moiety |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ with SPhos ligand | Facilitates the cross-coupling cycle |

| Base | Potassium acetate (KOAc), Triethylamine (Et₃N) | Activates the boron reagent and facilitates transmetalation |

| Solvent | Dioxane, Toluene (B28343) | Reaction medium |

Direct Fluorination in Precursor Synthesis

The availability of the starting material, 1,2,3-trifluorobenzene, is essential for the aforementioned synthetic routes. Direct fluorination is a powerful strategy for introducing fluorine atoms into organic molecules. brittonsfu.combeilstein-journals.org While often challenging due to the high reactivity of elemental fluorine, which can lead to over-fluorination or degradation, various methods have been developed to control this process. dtic.mil

Modern direct fluorination techniques may involve using less reactive fluorinating agents or specialized reaction conditions. For instance, photocatalytic methods using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a photocatalyst can achieve C-H fluorination under milder conditions. brittonsfu.com Flow chemistry has also emerged as a safer and more controlled way to handle hazardous reagents like elemental fluorine or diethylaminosulfur trifluoride (DAST), allowing for precise temperature control and short reaction times, which can improve selectivity in the synthesis of fluorinated precursors. durham.ac.uk Another approach involves nucleophilic aromatic substitution (SₙAr) on highly activated aromatic rings, where fluoride (B91410) ions displace other leaving groups. The use of anhydrous fluoride sources like tetramethylammonium (B1211777) fluoride (NMe₄F) can be crucial for the success of these reactions. umich.edu

Emerging Synthetic Techniques for Enhanced Accessibility

In line with the principles of green chemistry, new methods are being developed to synthesize boronic acids more sustainably. These techniques aim to reduce solvent waste and energy consumption.

Solvent-Free and Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising solvent-free alternative for the synthesis of boronic acid derivatives. rsc.org This technique is typically performed in a ball mill, where the mechanical energy from grinding and collisions between balls and reactants drives the reaction forward.

While a specific mechanochemical synthesis for this compound is not widely documented, the general approach has been successfully applied to other arylboronic esters. For example, aryl radicals can be generated mechanochemically from aryl diazonium salts. These radicals can then react with a boron source in a multicomponent coupling process without the need for a solvent. This method is advantageous due to its reduced environmental impact, simplified workup procedures, and often shorter reaction times compared to traditional solution-phase synthesis.

Catalytic Applications of 2,3,4 Trifluorophenylboronic Acid

Fundamental Principles of Boronic Acid Catalysis

The catalytic activity of arylboronic acids, including 2,3,4-Trifluorophenylboronic acid, is rooted in the intrinsic properties of the boron atom. These compounds are generally stable, have low toxicity, and can be readily handled, making them attractive alternatives to many metal-based catalysts.

Boronic acids function as Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. nih.govsemanticscholar.org This Lewis acidity is central to their catalytic function, enabling the activation of substrates, particularly those containing hydroxyl groups like carboxylic acids and alcohols. nih.gov Upon interaction with a substrate, the boronic acid can form a more reactive intermediate, thereby lowering the activation energy for a subsequent reaction. For instance, in reactions involving carboxylic acids, the boronic acid catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net The strength of this Lewis acidity can be tuned by the substituents on the aryl ring. nih.gov

The introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring significantly enhances the Lewis acidity of the boronic acid. nih.govorgsyn.org This increased acidity leads to a more potent activation of the substrate, which can result in higher reaction rates and efficiency. orgsyn.org

A key feature of boronic acid catalysis is the formation of reversible covalent bonds with substrates containing diol or hydroxyl functionalities. nih.govnih.gov This interaction leads to the formation of transient intermediates, such as boronate esters or acyloxyboron species. orgsyn.org The reversible nature of this bond is crucial for the catalytic cycle, allowing the catalyst to be regenerated after the product is formed. nih.govnih.gov

In the context of catalysis, these transient species are not merely spectator adducts but are activated intermediates. For example, the reaction between a boronic acid and a carboxylic acid forms an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating reactions like amidation or esterification. researchgate.net The ability to form these transient, activated species underpins the broad utility of boronic acids in promoting reactions that involve the condensation of hydroxyl-containing compounds. nih.gov

The substitution of hydrogen with fluorine atoms on the phenyl ring has a profound impact on the properties of a phenylboronic acid catalyst. nih.gov Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron center, which is a primary driver for enhanced catalytic activity in many reactions. nih.govorgsyn.org

The position of the fluorine atoms is critical. For instance, an ortho-fluoro substituent can, in some cases, form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can influence the catalyst's acidity and conformational preference. semanticscholar.orgnih.gov While specific studies on this compound are not as prevalent as for other isomers, the cumulative electron-withdrawing effect of three fluorine atoms is expected to render it a highly active Lewis acid catalyst. Research on related compounds, such as 3,4,5-trifluorophenylboronic acid and 2,4-bis(trifluoromethyl)phenylboronic acid, has demonstrated that such electron-deficient arylboronic acids are exceptionally effective catalysts for reactions like amidation. orgsyn.orgrsc.org The steric and electronic profile created by the 2,3,4-substitution pattern would uniquely influence substrate binding and the stability of transition states.

Dehydrative Condensation Reactions

Dehydrative condensation reactions, where a molecule of water is eliminated to form a new bond, are fundamental transformations in organic chemistry. Boronic acids, particularly electron-deficient ones, have proven to be excellent catalysts for these processes, offering a green alternative to stoichiometric coupling reagents.

The formation of an amide bond from a carboxylic acid and an amine is one of the most important reactions in chemical and pharmaceutical manufacturing. Direct dehydrative amidation is an atom-economical approach, and arylboronic acids have been identified as powerful catalysts for this transformation.

While specific research detailing the optimization of this compound as a catalyst for amidation is limited in publicly available literature, the principles for its use can be inferred from studies on analogous highly fluorinated arylboronic acids. The development of these catalytic systems typically involves screening various catalysts, solvents, and reaction conditions to maximize the yield of the desired amide.

For example, studies on 3,4,5-Trifluorophenylboronic acid have shown it to be a highly efficient catalyst for the amidation of a wide range of carboxylic acids and amines. orgsyn.org Similarly, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a superior catalyst for dehydrative amidation, with mechanistic studies suggesting that the ortho-substituent plays a crucial role in preventing catalyst deactivation by the amine nucleophile. rsc.org

The optimization of these systems often involves the use of azeotropic reflux with solvents like toluene (B28343) or fluorobenzene (B45895) to remove water, which drives the reaction equilibrium toward the product. orgsyn.orgtcichemicals.com The use of molecular sieves is also a common strategy to sequester the water byproduct. tcichemicals.com Catalyst loading is typically low, often in the range of 1-5 mol%, highlighting the efficiency of these boronic acid catalysts. orgsyn.orgnih.gov

The general applicability of these catalysts has been demonstrated across a variety of substrates, including sterically hindered acids and less reactive aromatic amines. The table below, derived from research on the highly effective catalyst 3,4,5-Trifluorophenylboronic acid , illustrates the scope of such catalytic systems. orgsyn.org

Table 1: Amidation of Various Carboxylic Acids and Amines using 3,4,5-Trifluorophenylboronic Acid Catalyst This table presents data for the related compound 3,4,5-Trifluorophenylboronic acid to illustrate the typical performance of highly fluorinated arylboronic acid catalysts.

| Carboxylic Acid | Amine | Solvent | Yield (%) |

|---|---|---|---|

| 4-Phenylbutyric acid | Benzylamine | Toluene | 99 |

| 1-Adamantanecarboxylic acid | Benzylamine | Mesitylene | 92 |

| Benzoic acid | Aniline | Mesitylene | 91 |

| Phenylacetic acid | Cyclohexylamine | Toluene | 95 |

Data sourced from Organic Syntheses procedure using (3,4,5-trifluorophenyl)boronic acid as the catalyst. orgsyn.org

The development of cooperative catalytic systems has further enhanced efficiency. For instance, combining an arylboronic acid with a co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO) has been shown to be effective for the amidation of less reactive carboxylic acids. tcichemicals.com Such findings suggest that the catalytic potential of this compound could likely be enhanced through similar systematic optimization and the exploration of cooperative catalysis.

Mechanistic Elucidation of Boron-Catalyzed Amidation Processes

Esterification Catalysis

Boronic acids are also recognized for their ability to catalyze the formation of esters from carboxylic acids and alcohols, a process known as Fischer esterification. The catalytic principle is similar to that of amidation, where the boronic acid acts as a Lewis acid to activate the carboxylic acid. The boronic acid forms a reversible covalent bond with the hydroxyl group of the carboxylic acid, facilitating the nucleophilic attack by the alcohol. This approach avoids the need for stoichiometric amounts of strong acids, offering a milder and more atom-economical pathway to esters. rsc.org While specific studies detailing the use of this compound for esterification are limited, its strong Lewis acidity suggests it would be a competent catalyst for this transformation.

Direct Polycondensation Applications

The ability of boronic acids to efficiently promote amidation has been extended to polymerization reactions. Direct polycondensation, which uses monomers with carboxylic acid and amine functionalities, is a powerful method for synthesizing polyamides. The use of highly active boronic acid catalysts is particularly advantageous for producing high-molecular-weight polymers under relatively mild conditions.

Research on the related 3,4,5-trifluorophenylboronic acid has demonstrated its effectiveness in the direct polycondensation of various dicarboxylic acids and diamines to produce fluorinated aromatic poly(ether-amide)s. sigmaaldrich.comsigmaaldrich.com The high activity of the catalyst is crucial for achieving the high degrees of polymerization necessary for desirable material properties. It is plausible that this compound would also be an effective catalyst for the synthesis of aramids, semi-aromatic nylons, and other polyamides through direct polycondensation, offering a valuable tool for advanced polymer synthesis.

Activation of Hydroxyl Functional Groups

Arylboronic acids, particularly those with electron-withdrawing groups, have emerged as effective catalysts for the activation of hydroxyl groups, transforming them into better leaving groups for substitution reactions. This strategy avoids the need for pre-activation of alcohols into halides or sulfonates, offering a more atom-economical and environmentally benign pathway. The catalysis generally proceeds through the formation of a boronate ester intermediate, which enhances the electrophilicity of the carbon atom attached to the oxygen.

Applications in Carbon-Carbon Bond Formation

The catalytic activation of alcohols by electron-deficient arylboronic acids facilitates their use as electrophiles in carbon-carbon bond-forming reactions, such as Friedel-Crafts-type alkylations. While direct catalytic data for this compound is not extensively detailed in the literature, the behavior of structurally similar fluorinated arylboronic acids provides significant insight into its probable efficacy. For instance, related catalysts like 2,3,4,5-tetrafluorophenylboronic acid and pentafluorophenylboronic acid have been successfully employed in the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. acs.orgbath.ac.uk

The process involves the reaction of a benzylic alcohol with a C-H acid, such as a 1,3-diketone or 1,3-ketoester, to form a new C-C bond, with water as the sole byproduct. acs.org The reaction is often promoted by a combination of the boronic acid and a co-catalyst. For example, the combination of pentafluorophenylboronic acid and oxalic acid has proven effective. bath.ac.uk Another application is the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile, also catalyzed by arylboronic acids. acs.orgbath.ac.uk

Table 1: Examples of Arylboronic Acid-Catalyzed C-Alkylation of Benzylic Alcohols Data based on reactions with related fluorinated arylboronic acids.

| Electrophile | Nucleophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Diphenylmethanol | Dimedone | Pentafluorophenylboronic acid / Oxalic acid | 98% | bath.ac.uk |

| Diphenylmethanol | Ethyl benzoylacetate | Pentafluorophenylboronic acid / Oxalic acid | 97% | bath.ac.uk |

| 1-Phenylethanol | Allyltrimethylsilane | Pentafluorophenylboronic acid / Oxalic acid | 96% | acs.org |

Applications in Carbon-Nitrogen Bond Formation

Boronic acid catalysis also extends to the formation of carbon-nitrogen bonds through the activation of hydroxyl groups. This methodology provides a direct route to synthesize important nitrogen-containing compounds like azides from alcohols. umanitoba.ca The reaction utilizes nucleophilic sources of nitrogen, such as azidotrimethylsilane, to displace the activated hydroxyl group. umanitoba.ca This transformation is particularly valuable for preparing allylic and benzylic azides, which are versatile intermediates in organic synthesis. The mild conditions and the use of bench-stable reagents make this a highly practical approach. umanitoba.ca

Other Catalytic Transformations

Beyond the activation of alcohols, fluorinated arylboronic acids catalyze other significant chemical transformations.

Cycloaddition Reactions

While specific examples detailing the use of this compound as a catalyst for cycloaddition reactions are not prominent in the reviewed literature, Brønsted and Lewis acids are known to catalyze various cycloaddition reactions. For instance, Brønsted acids like diphenylphosphoric acid can catalyze the (4+2) cyclocondensation of indoles with donor-acceptor cyclopropanes. nih.gov Given that arylboronic acids can act as Lewis or Brønsted acid catalysts, it is plausible that this compound could facilitate such transformations, although specific research is required to confirm this.

Carbonyl Condensation Reactions

Arylboronic acids with electron-withdrawing substituents are highly effective catalysts for dehydrative condensation reactions, most notably in the formation of amides from carboxylic acids and amines. rsc.org This transformation, which forms a C-N bond, is a cornerstone of peptide synthesis and materials science. The catalyst, such as the structurally related 2,4-bis(trifluoromethyl)phenylboronic acid, facilitates the removal of water, driving the reaction to completion. rsc.org Mechanistic studies suggest that the ortho-substituent on the boronic acid plays a crucial role in accelerating the amidation process. rsc.org This catalytic system is efficient for the synthesis of various amides, including α-dipeptides. rsc.org

Table 2: Dehydrative Amidation Catalyzed by an Electron-Deficient Arylboronic Acid Data based on reactions with 2,4-bis(trifluoromethyl)phenylboronic acid.

| Carboxylic Acid | Amine | Product | Yield | Reference |

|---|

Enantioselective Catalysis Mediated by this compound Derivatives

The development of enantioselective catalytic systems is a major goal in modern organic synthesis. Chiral Brønsted acids, such as those derived from phosphoric acid, have proven to be powerful catalysts for a wide array of enantioselective transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.denih.gov These catalysts function by creating a chiral environment around the reactants, directing the stereochemical outcome of the reaction.

While the direct use of chiral derivatives of this compound in enantioselective catalysis is not yet widely reported, the principles of chiral Brønsted acid catalysis suggest a potential avenue for future research. By designing and synthesizing chiral versions of this fluorinated boronic acid, it may be possible to develop new catalysts for asymmetric reactions. The combination of the Lewis acidity of the boron center with a well-defined chiral scaffold could lead to novel and highly selective catalytic systems. For example, chiral phosphoric acids have been successfully used in the enantioselective phosphinylation of imines. nih.gov

Cooperative and Synergistic Catalytic Systems Utilizing Arylboronic Acids

However, the principles of cooperative and synergistic catalysis involving other fluorinated arylboronic acids can provide a framework for understanding the potential roles of this compound. Cooperative catalysis involves two or more catalysts that work in concert, where each catalyst has a distinct role in the catalytic cycle, often activating different components of a reaction. Synergistic catalysis, a subset of cooperative catalysis, implies that the combined catalytic activity is greater than the sum of the individual catalyst activities.

For instance, research on other polyfluorinated phenylboronic acids has demonstrated their utility in various catalytic transformations. A review of the reactions of polyfluoroarenes mentions the use of a bimetallic Pd/Cu catalytic system for the hetarylation of 3,4-difluorophenylboronic acid. google.com In this system, the palladium catalyst is responsible for the C-H bond activation of the heterocycle, while the copper co-catalyst facilitates the transmetalation step with the boronic acid. While this example does not use this compound, it illustrates a common cooperative catalytic strategy where a transition metal catalyst is paired with a second metal or a Lewis acid to enhance reactivity and selectivity.

The electronic properties of this compound, specifically the strong electron-withdrawing nature of the fluorine atoms, would influence its behavior in such catalytic systems. These properties can enhance the Lewis acidity of the boron center, potentially making it a more effective co-catalyst in certain reactions.

Although specific data tables and detailed research findings for cooperative systems utilizing this compound are not currently available, its use has been documented in standard cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules, including potential PFKFB3 inhibitors and fused heterocyclic compounds for ion channel modulation. These applications, while not explicitly defined as cooperative or synergistic in the provided contexts, often rely on a combination of a palladium catalyst, a base, and various ligands that work together to achieve the desired transformation.

Future research may yet uncover specific applications of this compound in well-defined cooperative and synergistic catalytic systems, leveraging its unique electronic and steric properties to achieve novel reactivity.

Reactivity and Mechanistic Investigations in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. libretexts.orgyoutube.com The versatility, mild reaction conditions, and commercial availability of a wide array of boronic acids contribute to its widespread use. illinois.eduillinois.edu

Scope with Aryl Halides, Pseudohalides, and Heteroaryl Coupling Partners

2,3,4-Trifluorophenylboronic acid has demonstrated its utility as a coupling partner in Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides and pseudohalides. The reaction's success is often dependent on the choice of catalyst, ligands, and reaction conditions.

Research has shown that palladium catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands, are highly effective for these couplings. libretexts.orgnih.gov For instance, ligands like SPhos have been shown to facilitate the coupling of aryl and heteroaryl halides with various boronic acids, achieving excellent yields even with challenging substrates. nih.gov The development of palladium precatalysts has further expanded the scope, allowing for reactions with unstable boronic acids, such as polyfluorophenyl and certain 2-heteroaryl boronic acids, to proceed efficiently at room temperature or slightly elevated temperatures. acs.org

The coupling of this compound extends to a range of coupling partners, as illustrated in the following table:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl/Heteroaryl Halide/Pseudohalide | Catalyst/Ligand System | Product | Reference |

| 4-Chloroanisole | XPhos-based precatalyst | 4-Methoxy-2',3',4'-trifluorobiphenyl | acs.org |

| 2-Bromothiophene | Palladium(II) complex | 2-(2,3,4-Trifluorophenyl)thiophene | researchgate.net |

| 1-Bromo-4-fluorobenzene | Pd nanoparticles on COOH-graphene | 2,3,4,4'-Tetrafluorobiphenyl | mdpi.com |

| Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl2 | 2-(2,3,4-Trifluorophenyl)pyridine | nih.govclaremont.edu |

The reactivity of the halide or pseudohalide partner generally follows the trend I > Br > OTf > Cl, although advancements in catalyst systems have enabled the efficient use of less reactive aryl chlorides. libretexts.org The use of sulfonyl fluorides as electrophilic partners has also been successfully demonstrated. nih.govclaremont.edu

Impact of Fluorine Substitution on Transmetalation Efficiency and Deboronation Rates

The presence of multiple fluorine atoms on the phenyl ring of this compound significantly influences its reactivity in Suzuki-Miyaura coupling. The electron-withdrawing nature of fluorine atoms can affect both the transmetalation step and the rate of protodeboronation, a common side reaction.

Fluorinated arylboronic acids, including those with multiple fluorine substituents, can be challenging substrates due to their tendency to undergo rapid deboronation, especially under basic conditions. acs.orgnih.gov This decomposition pathway competes with the desired cross-coupling reaction. However, the use of fluoride ions, for instance from CsF, can promote the transmetalation step by forming a more reactive boronate species. nih.govresearchgate.net

Stoichiometric model reactions and low-temperature NMR studies have provided insights into the transmetalation process involving highly fluorinated arylboronic esters. These studies suggest the formation of intermediate boronate species, which are highly reactive. nih.gov The reactivity of a palladium-fluorido complex towards a fluorinated arylboronic ester was found to be remarkably high, indicating that fluoride can play a crucial role in facilitating the transfer of the fluorinated aryl group to the palladium center. nih.gov

Optimization of Catalyst Systems and Ligand Effects

The success of Suzuki-Miyaura couplings involving this compound is highly dependent on the careful optimization of the catalyst system, including the palladium source and the supporting ligands. The development of specialized ligands has been a key factor in overcoming the challenges associated with fluorinated substrates.

Bulky and electron-donating phosphine ligands are often employed to enhance the activity and stability of the palladium catalyst. libretexts.orgnih.gov Ligands such as SPhos and RuPhos have proven effective in promoting the coupling of challenging substrates, including those prone to deboronation. nih.govnih.gov The use of a XPhos-based precatalyst has been shown to be particularly effective for the rapid coupling of unstable boronic acids like polyfluorophenylboronic acids at mild temperatures. acs.org

Heterogeneous catalysts, such as palladium nanoparticles supported on materials like COOH-modified graphene, have also been investigated and have shown good catalytic activity and reusability in the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com The choice of base and solvent system is also critical. For instance, the combination of CsF and Ag2O has been found to be essential for promoting the coupling of pentafluorophenylboronic acid.

Mechanistic Pathways in Palladium-Catalyzed Suzuki-Miyaura Reactions

The mechanism of the Suzuki-Miyaura reaction has been the subject of extensive investigation. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the precise details of the transmetalation step, particularly the nature of the key intermediates, have been a topic of much research. illinois.eduillinois.edu

Recent studies using low-temperature rapid injection NMR spectroscopy have provided direct evidence for the existence of pre-transmetalation intermediates. illinois.eduillinois.edunih.gov These studies have identified and characterized species containing Pd-O-B linkages, which are crucial for the transfer of the organic group from boron to palladium. illinois.eduillinois.edunih.gov

Two main types of intermediates have been identified: a tricoordinate boronic acid complex and tetracoordinate boronate complexes. illinois.edunih.gov Both of these intermediates have been shown to be competent in the transmetalation step, leading to the formation of the cross-coupled product. illinois.edu The formation of these intermediates can be influenced by the reaction conditions, such as the ligand-to-palladium ratio. illinois.eduillinois.edu

The activation of the arylboronic acid is a critical step in the catalytic cycle. It is widely accepted that a base is required to activate the boronic acid, typically by forming a boronate species. rsc.org In many cases, a palladium-hydroxo complex, formed by the reaction of the palladium precursor with a hydroxide (B78521) base, is believed to be the key species that reacts with the boronic acid to initiate transmetalation. rsc.org

The interaction between the palladium-hydroxo species and the arylboronic acid leads to the formation of the aforementioned Pd-O-B linked intermediates. illinois.edursc.org This activation pathway is crucial for the efficient transfer of the aryl group from the boron to the palladium center, ultimately leading to the desired biaryl product. rsc.org

Carbon-Nitrogen (C–N) Cross-Coupling

There is a lack of specific studies detailing the use of this compound in C-N cross-coupling reactions like the Buchwald-Hartwig amination or the Chan-Lam coupling. While these methods are standard for forming C-N bonds with various boronic acids, the specific conditions, catalyst systems (e.g., palladium or copper-based), and achievable yields for the coupling of this compound with amines or other nitrogen-based nucleophiles have not been reported in detail.

Carbon-Oxygen (C–O) Cross-Coupling

Other C–C Cross-Coupling Modalities

Beyond the well-known Suzuki-Miyaura coupling, the participation of this compound in other palladium-catalyzed C-C cross-coupling reactions is not well-documented. There is a notable absence of specific research data on its use in:

Heck Reaction: Coupling with alkenes.

Sonogashira Reaction: Coupling with terminal alkynes.

Stille Reaction: Coupling with organostannanes.

Hiyama Reaction: Coupling with organosilanes.

Without experimental results, it is not possible to provide data tables or detailed research findings on the performance and mechanistic particulars of this compound in these transformations.

Stability and Degradation Pathways of 2,3,4 Trifluorophenylboronic Acid

Protodeboronation Phenomena and Strategies for Enhancement of Stability

Protodeboronation is a well-documented undesired side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura coupling reaction. wikipedia.org For any given boronic acid, the tendency to undergo protodeboronation is highly variable and is dependent on factors such as the reaction conditions and the nature of the organic substituent on the boronic acid. wikipedia.org

The electronic and steric landscape of the aryl ring profoundly impacts the rate of protodeboronation. In the case of fluorinated phenylboronic acids, the strong electron-withdrawing nature of the fluorine atoms plays a decisive role. A comprehensive study on the base-catalyzed protodeboronation of 30 different arylboronic acids, including all isomers of monofluorinated to pentafluorinated phenylboronic acids, provides significant insights into these effects. acs.orgnih.gov

The introduction of fluorine substituents has a dichotomous effect on the rate of protodeboronation. acs.org For instance, while 3- and 4-fluorophenylboronic acids show nearly identical protodeboronation rates to the parent phenylboronic acid, the presence of an ortho-fluorine substituent leads to a significant acceleration of the reaction. acs.org This suggests that the position of the fluorine atoms, and not just their presence, is a key determinant of stability.

For highly electron-deficient arylboronic acids, such as those with multiple fluorine substituents, the mechanism of protodeboronation can shift. nih.gov Studies have shown that for these compounds, the degradation can proceed through a transient aryl anionoid pathway. nih.gov The combined electronic effect of the substituents, primarily inductive, dictates which mechanistic pathway is followed. acs.org

In a comparative study, the half-life for the protodeboronation of various fluorinated phenylboronic acids under basic conditions (pH > 13 in aqueous dioxane at 70 °C) was determined. This data highlights the influence of the fluorine substitution pattern on stability.

| Compound | Half-life (t1/2) |

|---|---|

| Phenylboronic acid | 6.5 months |

| 4-Fluorophenylboronic acid | 6.1 months |

| 3-Fluorophenylboronic acid | 6.2 months |

| 2-Fluorophenylboronic acid | 18.3 hours |

| 3,4,5-Trifluorophenylboronic acid | 2.9 days |

| 2,3,4,5-Tetrafluorophenylboronic acid | 1.1 minutes |

| Pentafluorophenylboronic acid | <3 milliseconds |

This table presents a selection of data from a study by Cox, P. A., et al. (2017) to illustrate the trend of decreasing stability with increasing fluorine substitution, particularly with ortho-fluorines. acs.orgnih.gov

As can be seen from the table, there is a dramatic decrease in the half-life, and therefore stability, as the number of fluorine substituents increases. The presence of ortho-fluorine atoms, in particular, leads to a significant destabilization of the molecule towards protodeboronation. While specific data for 2,3,4-trifluorophenylboronic acid is not explicitly isolated in this comparative table, the trend observed for other polyfluorinated analogues underscores the significant electronic destabilization imparted by multiple fluorine atoms. The acidity of the boronic acid is also influenced by fluorine substitution, with pKa values for fluorinated phenylboronic acids ranging from 6.17 to 8.77. nih.gov

The rate of protodeboronation is highly sensitive to the reaction conditions, most notably the pH. nih.gov For arylboronic acids, the protodeboronation process is often fastest at high pH, proceeding through the more reactive arylboronate anion. ed.ac.uk Mechanistic studies have identified both acid-catalyzed and base-catalyzed pathways for protodeboronation. wikipedia.org The base-catalyzed process involves a pre-equilibrium between the boronic acid and a hydroxide (B78521) ion to form the corresponding boronate, which then undergoes a rate-limiting reaction with water. wikipedia.org

For base-catalyzed protodeboronation, the reaction is typically conducted at a pH greater than 13 to ensure that the boronic acid is exclusively in its boronate form. acs.org Under these conditions, the observed decay is pseudo-first-order and pH-independent. acs.org However, in the context of Suzuki-Miyaura cross-coupling reactions, which are often carried out in basic aqueous media, this propensity for base-catalyzed degradation can be particularly problematic. ed.ac.uk

The choice of base and solvent system can also influence the rate of protodeboronation. For instance, in a study of boronic esters, the rate of protodeboronation was found to be considerably accelerated at pH 11 (using K2CO3) compared to pH 13 (using excess KOH). ed.ac.uk As the pH is further reduced and approaches the pKa of the boronic acid, the rate of protodeboronation generally decreases due to the lower concentration of the reactive boronate species. ed.ac.uk

Strategies to mitigate protodeboronation often involve the use of boronic acid derivatives such as MIDA boronate esters or organotrifluoroborates. wikipedia.org These act as "slow release" agents, maintaining a low concentration of the free boronic acid during the reaction and thus minimizing the opportunity for side reactions like protodeboronation. wikipedia.org

Oxidative Stability and Structural Effects on Reactivity

In addition to protodeboronation, boronic acids are also susceptible to oxidative degradation. nih.gov At physiological pH, the oxidation of phenylboronic acid and its esters by reactive oxygen species can occur at rates comparable to that of thiols. nih.gov The mechanism of oxidation can be influenced by the electronic properties of the boronic acid. It has been reasoned that diminishing the electron density on the boron atom could enhance oxidative stability. nih.gov

One strategy to improve oxidative stability is the formation of a boralactone, where an intramolecular ligand coordinates to the boron atom. nih.gov Computational analyses have shown that the resistance to oxidation in such structures arises from a diminished stabilization of the p-orbital of the boron that develops in the rate-limiting transition state of the oxidation reaction. nih.gov The oxidation of this compound can lead to the formation of 2,3,4-trifluorophenol.

The introduction of electron-withdrawing fluorine atoms in this compound is expected to decrease the electron density at the boron center, which could, in principle, enhance its oxidative stability compared to the parent phenylboronic acid. However, detailed kinetic studies on the oxidative stability of this compound are not extensively reported in the literature.

Degradation Mechanisms within Catalytic Cycles

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, this compound can undergo degradation within the catalytic cycle. The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Protodeboronation is a major competing side reaction that can occur during the catalytic cycle, particularly under the basic conditions required for the transmetalation step. nih.gov The efficiency of the desired cross-coupling is therefore a race between the rate of transmetalation and the rate of protodeboronation. For polyfluorophenylboronic acids, while the transmetalation efficiency can increase with the number of fluorine substituents, the rate of deboronation can also be dramatically increased. This can make the coupling of highly fluorinated phenylboronic acids challenging.

The development of highly active palladium catalysts and optimized reaction conditions, such as the use of specific ligands and bases, is crucial for achieving efficient cross-coupling with potentially unstable boronic acids like this compound.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,3,4-Trifluorophenylboronic acid that influence experimental handling?

- Answer : Key properties include a molecular weight of 175.90 g/mol, a melting point of 290–295°C, and a density of 1.4±0.1 g/cm³ . The compound is prone to protodeborylation under standard reaction conditions, necessitating storage in cold (0–6°C), anhydrous environments to minimize decomposition . Solubility in polar aprotic solvents (e.g., DMF, THF) is recommended for synthetic applications, while aqueous solutions require pH adjustment to stabilize the boronic acid moiety .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : and NMR (e.g., δ 192.5 ppm for carbonyl groups in related compounds) confirm structural integrity and fluorination patterns .

- HRMS : High-resolution mass spectrometry (e.g., observed m/z 238.0484 for [M+H]) validates molecular weight and purity .

- FTIR/Raman : Detect vibrational modes associated with B–O (1350–1450 cm) and C–F (1100–1250 cm) bonds, critical for functional group analysis .

- XRD : Determines crystal packing and π-stacking behavior, as seen in related fluorophenylboronic acids .

Q. How should researchers handle this compound to ensure stability during storage and reactions?

- Answer : Store at 0–6°C in inert atmospheres (e.g., argon) to prevent moisture absorption and oxidative deborylation . For reactions, use degassed solvents and maintain pH >7 to stabilize the boronate ester intermediate. Excess boronic acid (≥2.4 equivalents) compensates for protodeborylation losses in cross-coupling reactions .

Advanced Research Questions

Q. How can protodeborylation of this compound be minimized in Suzuki-Miyaura couplings?

- Answer : Protodeborylation is mitigated by:

- Reagent Excess : Use 2.4 molar equivalents to offset decomposition .

- Base Selection : Weak bases (e.g., KCO) reduce boronic acid degradation compared to strong bases like NaOH .

- Temperature Control : Reactions at ≤60°C minimize thermal instability .

- Additives : Stabilizing agents like tricyclohexylphosphine or ionic liquids improve boronic acid longevity in Pd-catalyzed systems .

Q. What computational approaches are suitable for modeling the electronic and conformational behavior of this compound?

- Answer :

- DFT/B3LYP : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Solvation Free Energy : Simulate solvation in water, acetone, or chloroform to assess solubility and aggregation tendencies .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by aligning electrostatic potentials of fluorine substituents .

Q. How does the fluorine substitution pattern affect the catalytic activity of this compound in direct polycondensation reactions?

- Answer : The electron-withdrawing nature of fluorine enhances Lewis acidity, facilitating activation of carboxylic acids in polycondensation with amines. Compared to non-fluorinated analogs, the 2,3,4-trifluoro arrangement balances steric hindrance and electronic effects, enabling efficient amide bond formation. This was demonstrated in the synthesis of polyamides with controlled molecular weights .

Q. What strategies resolve contradictions between experimental and theoretical data for fluorinated boronic acids?

- Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated isotropic shielding constants .

- Solvent Effects : Adjust computational models to include solvent interactions (e.g., PCM or COSMO solvation) for better agreement with experimental UV-Vis or fluorescence data .

- Crystallographic Refinement : Use single-crystal XRD to resolve discrepancies in predicted vs. observed bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.